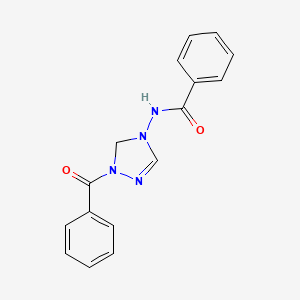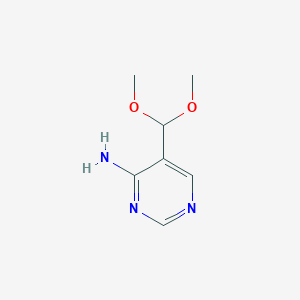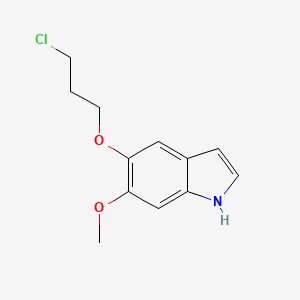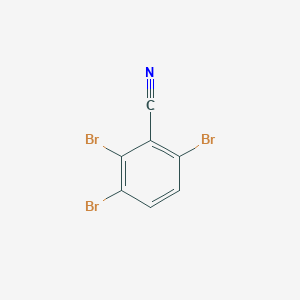
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide is a compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring fused with benzamide and benzoyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide typically involves the reaction of 1,2,4-triazole derivatives with benzoyl chloride and benzamide under specific conditions. One common method includes the use of 3-amino-1,2,4-triazole as a starting material, which undergoes acylation with benzoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzoyl or benzamide groups.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific hydrogen atoms on the ring. Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.
Applications De Recherche Scientifique
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic targets.
Mécanisme D'action
The mechanism of action of N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets within cells. The triazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This can lead to the inhibition of certain biological pathways, such as those involved in cell proliferation or inflammation . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other interacting molecules.
Comparaison Avec Des Composés Similaires
N-(1-Benzoyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)benzamide can be compared with other 1,2,4-triazole derivatives, such as:
Anastrozole: An aromatase inhibitor used in the treatment of breast cancer, also containing a triazole ring but with distinct functional groups that confer its unique mechanism of action. The uniqueness of this compound lies in its specific combination of benzoyl and benzamide groups, which contribute to its distinct chemical and biological properties.
Propriétés
| 106875-46-1 | |
Formule moléculaire |
C16H14N4O2 |
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
N-(2-benzoyl-3H-1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C16H14N4O2/c21-15(13-7-3-1-4-8-13)18-19-11-17-20(12-19)16(22)14-9-5-2-6-10-14/h1-11H,12H2,(H,18,21) |
Clé InChI |
GDPLIMMKERIUDT-UHFFFAOYSA-N |
SMILES canonique |
C1N(C=NN1C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9H-Purine-9-propanenitrile, 6-[(phenylmethoxy)amino]-](/img/structure/B12928583.png)





